molecular formula C9H11N2NaO3 B2782190 Sodium 2-(4-propoxypyrimidin-2-yl)acetate CAS No. 1955523-92-8

Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Cat. No. B2782190
CAS RN: 1955523-92-8
M. Wt: 218.188
InChI Key: HCDUOOGFPBTYKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(4-propoxypyrimidin-2-yl)acetate is a chemical compound with the CAS number 1955523-92-8 . It has a molecular weight of 218.19 and a molecular formula of C9H11N2NaO3 .


Molecular Structure Analysis

The molecular structure of Sodium 2-(4-propoxypyrimidin-2-yl)acetate consists of a pyrimidine ring substituted at the 2-position with an acetate group and at the 4-position with a propoxy group . The sodium ion is associated with the acetate group .


Physical And Chemical Properties Analysis

Sodium 2-(4-propoxypyrimidin-2-yl)acetate is a powder . The compound is hygroscopic and very soluble in water .

Scientific Research Applications

Nanocarrier Systems for Agrochemicals Positive-charge functionalized mesoporous silica nanoparticles have been used as nanocarriers for controlled release formulations of agrochemicals like 2,4-Dichlorophenoxy acetic acid sodium salt, showing potential to alleviate adverse environmental effects. This strategy, based on electrostatic interactions, could be applicable to other charge-carrying agrochemicals, suggesting a potential area for Sodium 2-(4-propoxypyrimidin-2-yl)acetate applications in environmentally friendly agrochemical delivery systems (Cao et al., 2017).

Antimicrobial and Antioxidant Applications Sodium acetate, a chemically related compound, has shown antimicrobial and antioxidant effects in refrigerated sliced salmon, indicating its potential as a safe organic preservative for fish under refrigerated storage. This suggests that Sodium 2-(4-propoxypyrimidin-2-yl)acetate could explore similar antimicrobial and preservation applications in food technology (Sallam, 2007).

Photocatalytic Degradation of Pollutants Research on nanocrystalline titania xerogels doped by metal precursors for the photocatalytic degradation of 2,4-D sodium salts highlights the role of additives in enhancing photocatalytic activity. This points towards the potential for Sodium 2-(4-propoxypyrimidin-2-yl)acetate to act as a dopant or additive in photocatalytic systems for environmental decontamination (López-Ayala et al., 2015).

Enzymatic and Microbial Production Processes The addition of sodium acetate in microbial production processes has been found to increase and stabilize solvent production and glucose utilization by Clostridium beijerinckii, suggesting that additives can significantly influence microbial metabolism and production efficiency. This research opens the possibility for Sodium 2-(4-propoxypyrimidin-2-yl)acetate to be investigated in similar contexts, possibly affecting enzyme activity or microbial production processes (Chen & Blaschek, 1999).

Antiviral and Antiproliferative Agents Studies on analogues of pyrazolo[3,4-d]pyrimidines, which share a core structural motif with pyrimidinyl compounds, have demonstrated antiviral and antiproliferative activities. This suggests potential research directions for Sodium 2-(4-propoxypyrimidin-2-yl)acetate in the development of novel therapeutic agents targeting viral infections or cancer (Saxena et al., 1990).

properties

IUPAC Name

sodium;2-(4-propoxypyrimidin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.Na/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;/h3-4H,2,5-6H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDUOOGFPBTYKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(4-propoxypyrimidin-2-yl)acetate

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